

Suc-Ala-Phe-Pro-Phe-pNA molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Suc-Ala-Phe-Pro-Phe-pNA**

Cat. No.: **B236317**

[Get Quote](#)

Technical Guide: Suc-Ala-Phe-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the synthetic peptide substrate, **Suc-Ala-Phe-Pro-Phe-pNA**, including its physicochemical properties, a detailed experimental protocol for its use in enzyme kinetics, and a workflow for inhibitor screening. This peptide is a valuable tool for studying proteases, particularly in the context of drug discovery and development.

Physicochemical Properties

The quantitative data for **Suc-Ala-Phe-Pro-Phe-pNA** is summarized in the table below.

Property	Value
Molecular Formula	C ₃₆ H ₄₀ N ₆ O ₈
Molecular Weight	700.74 g/mol [1]
Full Name	Succinyl-Alanine-Phenylalanine-Proline-Phenylalanine-p-nitroanilide
Abbreviation	Suc-Ala-Phe-Pro-Phe-pNA
Appearance	Solid
Purity	Typically ≥95%

Enzymatic Assay Protocol

Suc-Ala-Phe-Pro-Phe-pNA is a chromogenic substrate primarily used for assaying chymotrypsin and other chymotrypsin-like serine proteases. The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue releases p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring its absorbance at 405-410 nm.

Principle

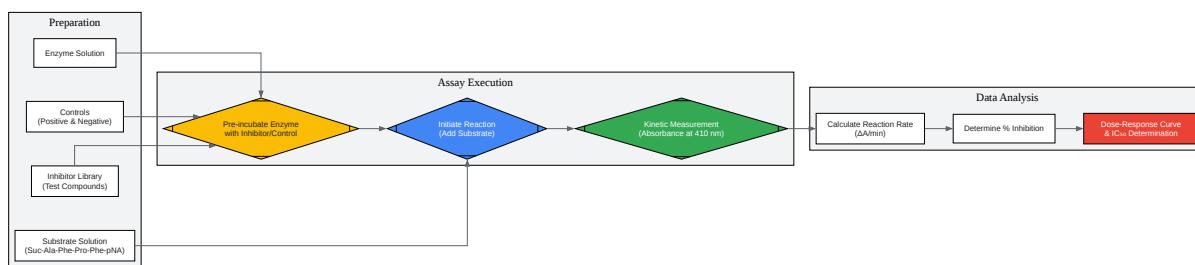
The enzymatic reaction follows this scheme:

Suc-Ala-Phe-Pro-Phe-pNA (colorless) + Enzyme → Suc-Ala-Phe-Pro-Phe + p-nitroaniline (yellow)

The initial rate of p-nitroaniline release is directly proportional to the enzyme activity under the specified conditions.

Materials

- **Suc-Ala-Phe-Pro-Phe-pNA** substrate
- Chymotrypsin or other target protease
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂


- Solvent for substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Microplate reader or spectrophotometer capable of reading absorbance at 410 nm
- 96-well microplates or cuvettes
- Potential enzyme inhibitors for screening assays

Procedure

- Preparation of Substrate Stock Solution: Dissolve **Suc-Ala-Phe-Pro-Phe-pNA** in DMF or DMSO to a stock concentration of 10 mM. Store this solution at -20°C.
- Preparation of Working Solutions:
 - Dilute the substrate stock solution with the Assay Buffer to the desired final concentration (e.g., 100 μ M).
 - Prepare a solution of the enzyme in Assay Buffer at a concentration that will yield a linear rate of substrate hydrolysis over the desired time course.
- Enzyme Activity Measurement:
 - To each well of a 96-well plate, add 180 μ L of the substrate working solution.
 - Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
 - Initiate the reaction by adding 20 μ L of the enzyme solution to each well.
 - Immediately measure the absorbance at 410 nm kinetically over a period of 5-10 minutes, with readings taken every 30-60 seconds.
- Data Analysis:
 - Determine the rate of reaction ($\Delta A_{410}/\text{min}$) from the linear portion of the kinetic curve.
 - The enzyme activity can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where the molar extinction coefficient (ϵ) for p-nitroaniline at 410 nm is $8,800 \text{ M}^{-1}\text{cm}^{-1}$.

Experimental Workflow: Enzyme Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential enzyme inhibitors using **Suc-Ala-Phe-Pro-Phe-pNA** as the substrate.

[Click to download full resolution via product page](#)

Workflow for high-throughput screening of protease inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Suc-Ala-Phe-Pro-Phe-pNA molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b236317#suc-ala-phe-pro-phe-pna-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com